2,4,6-Triiodopyrimidine

X-ray contrast agent design radiopacity iodine density

2,4,6-Triiodopyrimidine (CAS 374077-22-2) is a C₄HI₃N₂ trihalogenated pyrimidine bearing iodine atoms at the 2-, 4-, and 6-positions. With a molecular weight of 457.78 g·mol⁻¹ and an exceptionally high iodine mass fraction of 83.1% w/w, it represents the most iodine-dense member of the 2,4,6-trihalopyrimidine series.

Molecular Formula C4HI3N2
Molecular Weight 457.78 g/mol
Cat. No. B1641717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triiodopyrimidine
Molecular FormulaC4HI3N2
Molecular Weight457.78 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1I)I)I
InChIInChI=1S/C4HI3N2/c5-2-1-3(6)9-4(7)8-2/h1H
InChIKeyZDQLVXROFYVRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triiodopyrimidine—Physical, Chemical, and Structural Baseline for Procurement Evaluation


2,4,6-Triiodopyrimidine (CAS 374077-22-2) is a C₄HI₃N₂ trihalogenated pyrimidine bearing iodine atoms at the 2-, 4-, and 6-positions. With a molecular weight of 457.78 g·mol⁻¹ and an exceptionally high iodine mass fraction of 83.1% w/w, it represents the most iodine-dense member of the 2,4,6-trihalopyrimidine series . The compound is a solid at ambient temperature with a predicted density of 3.2 ± 0.1 g·cm⁻³, a boiling point of 452.6 ± 48.0 °C at 760 mmHg, a calculated LogP of 2.97, and a refractive index of 1.807 . Mass spectrometric (GC-MS) and X-ray crystallographic data are available for definitive structural confirmation [1][2]. Commercial sourcing typically provides material at 95–98% purity .

Why 2,4,6-Triiodopyrimidine Cannot Be Replaced by Trichloro, Tribromo, or Triiodobenzoate Analogs


Generic replacement of 2,4,6-triiodopyrimidine by its trichloro or tribromo congeners—or by the clinically dominant 2,4,6-triiodobenzoic acid scaffold—is precluded by three irreconcilable property divergences. First, the C–I bond dissociation enthalpy (≈57 kcal·mol⁻¹ for alkyl C–I; ≈66.5 kcal·mol⁻¹ for aryl C–I) is substantially lower than that of C–Br (≈72–81 kcal·mol⁻¹) or C–Cl (≈85–96 kcal·mol⁻¹), dictating a fundamentally different oxidative addition profile in palladium-catalyzed cross-coupling [1]. Second, the iodine mass fraction of 83.1% w/w exceeds that of 2,4,6-triiodobenzoic acid (76.2% w/w), conferring superior X-ray attenuation per unit mass for radiopacity-driven applications . Third, iodine's higher polarizability (α ≈ 5.35 ų) relative to bromine (α ≈ 3.05 ų) and chlorine (α ≈ 2.18 ų) yields a distinct halogen-bond donor landscape that cannot be mimicked by lighter halogens in supramolecular or crystal-engineering contexts . These quantitative gaps mean that substitution of the triiodopyrimidine core alters not merely potency but the fundamental chemical and physical behavior of the system.

Quantitative Comparator Evidence for 2,4,6-Triiodopyrimidine Selection


Iodine Mass Fraction Advantage vs. 2,4,6-Triiodobenzoic Acid for Radiopacity-Critical Procurement

2,4,6-Triiodopyrimidine delivers an iodine mass fraction of 83.1% w/w (380.70 g I per 457.78 g compound), representing a 9.1% relative improvement in iodine density over 2,4,6-triiodobenzoic acid (76.2% w/w, 380.70 g I per 499.81 g compound), the core scaffold of clinically deployed monomeric X-ray contrast agents such as diatrizoate and iopromide [1]. The lighter pyrimidine core (C₄HN₂, 77.08 Da) versus the benzoic acid core (C₇HO₂, 119.10 Da) enables this higher gravimetric iodine loading without requiring additional iodination sites . For context, the non-iodinated analogs 2,4,6-trichloropyrimidine and 2,4,6-tribromopyrimidine contain zero iodine and thus offer no X-ray attenuation utility .

X-ray contrast agent design radiopacity iodine density computed tomography

C–I Bond Dissociation Energy Gradient Enables Milder Cross-Coupling vs. Chloro and Bromo Analogs

The carbon–iodine bond in aryl and heteroaryl iodides exhibits a bond dissociation enthalpy approximately 14–29 kcal·mol⁻¹ lower than the analogous C–Br bond and approximately 29–38 kcal·mol⁻¹ lower than C–Cl [1]. Typical BDE values for aryl systems: Ph–I ≈ 66.5 kcal·mol⁻¹, Ph–Br ≈ 80.9 kcal·mol⁻¹, Ph–Cl ≈ 95.5 kcal·mol⁻¹ [1]. This thermodynamic difference manifests as a kinetically more accessible oxidative addition step with Pd(0) catalysts, enabling 2,4,6-triiodopyrimidine to undergo Suzuki-Miyaura, Sonogashira, and Negishi couplings under milder temperatures, shorter reaction times, and with lower catalyst loadings compared to 2,4,6-tribromopyrimidine or 2,4,6-trichloropyrimidine [2]. While direct comparative kinetic data for the triiodopyrimidine vs. tribromopyrimidine in an identical coupling system are absent from the peer-reviewed literature, the C–X BDE gradient is a well-established physical–organic principle that predicts a reactivity order of C–I ≫ C–Br > C–Cl for Pd-mediated couplings [1][2].

Suzuki-Miyaura coupling Sonogashira coupling oxidative addition palladium catalysis C–C bond formation

Halogen Bond Donor Capacity Differentiation for Supramolecular and Crystal Engineering Applications

The halogen bond donor strength of 2,4,6-triiodopyrimidine exceeds that of its bromo and chloro analogs by virtue of iodine's greater polarizability (α: I ≈ 5.35 ų, Br ≈ 3.05 ų, Cl ≈ 2.18 ų) and the larger electropositive σ-hole on the iodine atom . This is a class-level property of organoiodine compounds, consistently demonstrated across halogen-bonded co-crystal systems where I···N, I···O, and I···I interactions exhibit shorter contact distances and higher interaction energies than the corresponding Br- or Cl-mediated contacts [1]. In the context of 2,4,6-trihalopyrimidines, the triiodo derivative offers three potent halogen bond donor sites on the pyrimidine scaffold, whereas the trichloro derivative provides substantially weaker donors and the tribromo derivative occupies an intermediate position. Direct comparative interaction energies for 2,4,6-triiodopyrimidine vs. 2,4,6-tribromopyrimidine co-crystals are not available in the literature; the differentiation claim rests on the well-characterized halogen bond strength hierarchy I > Br > Cl, which is a foundational tenet of halogen bonding theory [1].

halogen bonding σ-hole crystal engineering supramolecular chemistry non-covalent interactions

Density and Boiling Point Gradients for Distillation, Formulation, and Processing Decisions

The triiodo derivative exhibits a predicted density of 3.2 ± 0.1 g·cm⁻³, substantially exceeding that of 2,4,6-tribromopyrimidine (2.545 ± 0.06 g·cm⁻³) and 2,4,6-trichloropyrimidine (1.595 g·cm⁻³ at 20 °C) . Its boiling point of 452.6 ± 48.0 °C at 760 mmHg is approximately 83 °C higher than the extrapolated atmospheric boiling point of the tribromo analog (~369.1 °C at 760 mmHg) and approximately 240 °C higher than the trichloro analog (210–215 °C) . The melting point of the tribromo compound is 108–113 °C ; a discrete melting point for the triiodo compound has not been reported in accessible databases, consistent with its higher molecular weight and stronger intermolecular dispersion forces. These property gradients directly impact solvent selection for reactions, distillation feasibility, and physical form during storage and handling.

physicochemical properties density comparison boiling point formulation design process chemistry

Single-Step Halogen Exchange Synthesis from Trichloropyrimidine with Quantified Yield

2,4,6-Triiodopyrimidine is accessible via a single-step halogen exchange reaction from 2,4,6-trichloropyrimidine upon treatment with hydroiodic acid in water at ambient temperature for 20 hours, affording a reported isolated yield of 77% [1]. This contrasts with the preparation of 2,4,6-tribromopyrimidine, which typically requires phosphorus oxybromide or other specialized brominating reagents, and with 2,4,6-trichloropyrimidine, which is obtained from barbituric acid and POCl₃ in 80–95% yield [2]. The triiodo synthetic route leverages readily available 2,4,6-trichloropyrimidine as the precursor, providing a practical procurement pathway that does not require electrophilic iodination of the electron-deficient pyrimidine ring—a transformation known to be challenging due to the ring's low nucleophilicity. The 77% yield, while moderate, reflects a functional one-step procedure; yield optimization studies with controlled stoichiometry and temperature may offer further improvement.

halogen exchange Finkelstein reaction synthesis route yield comparison process scalability

Procurement-Driven Application Scenarios for 2,4,6-Triiodopyrimidine


High-Iodine-Density X-Ray Contrast Agent Precursor Development

With an iodine mass fraction of 83.1% w/w—superior to the 76.2% w/w of 2,4,6-triiodobenzoic acid—2,4,6-triiodopyrimidine offers a compact, three-iodine scaffold for designing next-generation monomeric or dimeric X-ray contrast agents . The pyrimidine core provides two ring nitrogen atoms as handles for introducing water-solubilizing substituents (e.g., amide-linked polyols), analogous to the clinical optimization of triiodobenzoate-based agents. Procurement of this building block is indicated for medicinal chemistry programs targeting higher iodine concentration per administered volume, reduced osmolality, or differentiated pharmacokinetic profiles versus the triiodobenzoate platform.

Sequential Regioselective Cross-Coupling for Medicinal Chemistry Library Synthesis

The thermodynamically weaker C–I bonds (BDE ≈ 66.5 kcal·mol⁻¹) relative to C–Br and C–Cl enable 2,4,6-triiodopyrimidine to serve as a privileged substrate for sequential Pd-catalyzed cross-coupling reactions, wherein the iodine at position 4 (activated by both adjacent ring nitrogens) reacts first, followed by positions 2 and 6 under progressively forcing conditions [1]. This regiochemical gradient is exploited to construct 2,4,6-triaryl-, trialkynyl-, or trialkenyl-pyrimidine libraries in a programmed fashion, a strategy relevant to kinase inhibitor discovery programs where trisubstituted pyrimidines are a core pharmacophore [2]. Procurement is recommended for laboratories executing diversity-oriented synthesis or structure–activity relationship (SAR) campaigns on the pyrimidine scaffold.

Halogen Bond-Mediated Co-Crystal and Supramolecular Materials Design

Iodine's high polarizability (α ≈ 5.35 ų) and the resulting strong σ-hole make 2,4,6-triiodopyrimidine a three-point halogen bond donor for engineering co-crystals with N-, O-, or S-containing acceptors [3]. Potential applications include designing pharmaceutical co-crystals to modulate solubility and bioavailability, constructing porous organic frameworks, and developing halogen-bonded liquid crystals or conductive materials. The triiodopyrimidine offers a geometrically rigid, planar donor topology that differs from the non-planar triiodobenzene scaffold, providing a distinct supramolecular synthon for crystal engineering. Procurement is relevant for solid-state chemistry groups and materials science laboratories exploring halogen bond-driven assembly.

Radioiodinated Probe Precursor for Nuclear Medicine Imaging

The three iodine positions on 2,4,6-triiodopyrimidine provide potential sites for isotopic exchange with radioactive iodine isotopes (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), making the compound a candidate precursor for developing SPECT or PET imaging probes [4]. While the compound itself has not been directly evaluated as a radioimaging agent in published studies, its structural analogy to radioiodinated pyrimidine-2,4,6-triones—which have been synthesized and evaluated for matrix metalloproteinase imaging—supports its exploration as a scaffold for radiotracer development [4]. Procurement is recommended for radiochemistry laboratories investigating pyrimidine-based imaging agents, with the caveat that in vivo validation data remain absent and must be generated de novo.

Quote Request

Request a Quote for 2,4,6-Triiodopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.